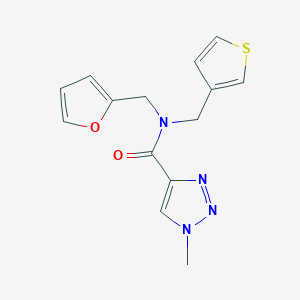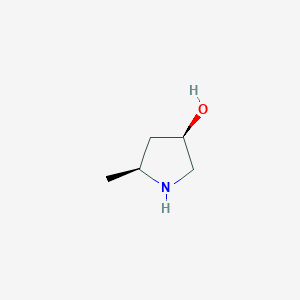![molecular formula C9H6Cl2N2OS2 B2373058 N-[4-(2,5-Dichlorthiophen-3-yl)-1,3-thiazol-2-yl]acetamid CAS No. 392252-17-4](/img/structure/B2373058.png)
N-[4-(2,5-Dichlorthiophen-3-yl)-1,3-thiazol-2-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C9H6Cl2N2OS2 and its molecular weight is 293.18. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Insbesondere zeigte Verbindung (3b) eine moderate Aktivität gegen Bacillus subtilis und Penicillium fimorum mit Hemmzonen von 14 ± 0,5 mm bzw. 18 ± 0,75 mm .
- Die Verbindungen (2a) und (2e) zeigten eine ausgezeichnete antioxidative Aktivität mit prozentualen Anteilen von 95,2 % bzw. 96,3 % im Vergleich zur Kontrolle (Ascorbinsäure) .
- Die Verbindungen (3a) und (3b) zeigten eine starke Affinität zu CYP51, was ihr Potenzial als Arzneimittelkandidaten nahelegt .
Antibakterielle Aktivität
Antioxidative Eigenschaften
Molekular-Docking-Studien
Zytotoxische Aktivität
Zusammenfassend lässt sich sagen, dass N-(4-(2,5-Dichlorthiophen-3-yl)thiazol-2-yl)acetamid ein vielversprechendes Molekül in verschiedenen wissenschaftlichen Bereichen ist, von antimikrobiellen Anwendungen bis hin zur Arzneimittelentwicklung und darüber hinaus. Forscher sollten seine vielseitigen Eigenschaften weiterhin untersuchen, um sein volles Potenzial auszuschöpfen. 🌟
Wirkmechanismus
Target of Action
The primary target of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Mode of Action
It’s likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase. This can lead to cell cycle arrest, preventing the cell from dividing. The downstream effects of this can include apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cell type and the concentration of the compound. Potential effects could include cell cycle arrest, apoptosis, and potentially, the inhibition of tumor growth .
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS2/c1-4(14)12-9-13-6(3-15-9)5-2-7(10)16-8(5)11/h2-3H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVNBGGRRYQAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)

![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2372982.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)


![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)



![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)


